5-(苯氧甲基)-1,3,4-噻二唑-2-胺

描述

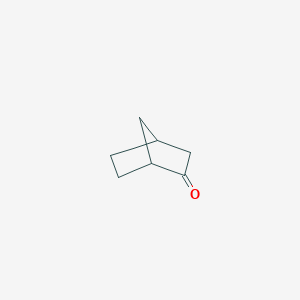

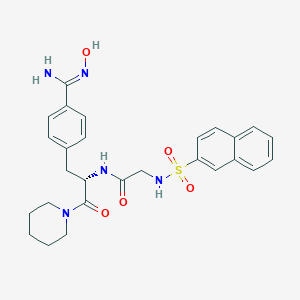

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole class, which is known for its diverse pharmacological activities and potential in various applications. The interest in this compound and its derivatives stems from their unique chemical structure, which allows for various chemical reactions and modifications, leading to a wide range of potential applications in different fields of science and technology.

Synthesis Analysis

Synthesis of 1,3,4-thiadiazole derivatives, including compounds similar to 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine, involves cyclization of thiosemicarbazide or thiohydrazide with various phenyl or methyl substitutes in the presence of catalysts like manganese(II) nitrate, resulting in the formation of thiadiazole rings through the loss of H2O or H2S. These synthesis methods are crucial for creating a variety of derivatives with potential biological and chemical applications (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of thiadiazole rings, which are stabilized by intramolecular as well as intermolecular hydrogen bonding. The geometry optimization and electronic transition analyses performed using Density Functional Theory (DFT) methods provide insights into the stability and electronic properties of these compounds, indicating their potential for various applications (Dani et al., 2013).

Chemical Reactions and Properties

1,3,4-Thiadiazole derivatives undergo various chemical reactions, including acylation, phosphorylation, and reactions with nucleophiles, leading to the formation of a wide range of compounds with diverse chemical properties. These reactions are influenced by the nature of substituents on the thiadiazole ring and the reaction conditions, demonstrating the versatility of these compounds in chemical synthesis (Maadadi et al., 2016).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. X-ray crystallography studies reveal that these compounds crystallize in various systems, and their physical properties can be tailored through chemical modifications, making them suitable for specific applications (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazole derivatives, such as reactivity, stability, and electronic properties, are critical for their potential applications. The presence of thiadiazole rings contributes to the stability of these compounds, while modifications at various positions allow for the tuning of their reactivity and electronic properties for specific uses (Dani et al., 2013).

科学研究应用

-

Bio-Synthesis of 2,5-bis (hydroxymethyl)furan

- Application: Upgrading of biomass derived 5-hydroxymethylfurfural (HMF) into 2,5-bis(hydroxymethyl)furan (BHMF) using a new highly HMF-tolerant strain of Burkholderia contaminans NJPI-15 .

- Method: The biocatalytic reduction of HMF into BHMF was performed using whole cells of Burkholderia contaminans NJPI-15 . The catalytic capacity of the cells can be substantially improved by Mn 2+ ion .

- Results: 100 mM HMF could be reduced to BHMF by the B. contaminans NJPI-15 resting cells in presence of 70 mM glutamine and 30 mM sucrose, with a yield of 95% .

-

- Application: Penicillin is a building block for 6-aminopenicillanic acid (6-APA), an important active pharmaceutical intermediate (API) used for semi-synthetic antibiotics biosynthesis .

- Method: Indigenous Penicillium chrysogenum/rubens strains were isolated and identified for Penicillin V production .

- Results: 28 strains were capable of producing Penicillin V in a range from 10 to 120 mg/L when 80 strains were screened for its production .

-

Prevention of Rheumatic Fever and Infections Following Removal of the Spleen

-

Prophylaxis Against Bacterial Endocarditis

- Application: Phenoxymethylpenicillin has been suggested by the American Heart Association and the American Dental Association for use as an oral regimen for prophylaxis against bacterial endocarditis in patients with congenital heart disease or rheumatic or other acquired valvular heart disease when they undergo dental procedures and surgical procedures of the upper respiratory tract .

- Method: It is given by mouth .

- Application: Phenoxymethylpenicillin is used for the initial treatment for dental abscesses and moderate-to-severe gingivitis .

- Method: It is given by mouth .

- Application: Phenoxymethylpenicillin is used for the treatment of avulsion injuries of teeth as an alternative to tetracycline .

- Method: It is given by mouth .

- Application: Phenoxymethylpenicillin has been suggested by the American Heart Association and the American Dental Association for use as an oral regimen for prophylaxis against bacterial endocarditis in patients with congenital heart disease or rheumatic or other acquired valvular heart disease when they undergo dental procedures and surgical procedures of the upper respiratory tract .

- Method: It is given by mouth .

属性

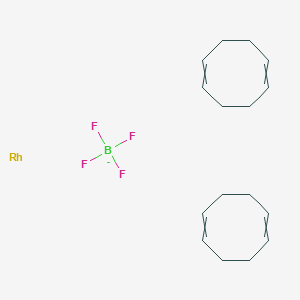

IUPAC Name |

5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQBSPRBHILXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341702 | |

| Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

121068-32-4 | |

| Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)